molecular formula C20H28O3 B1624623 2-Methoxyestradiol-3-methylether CAS No. 5976-67-0

2-Methoxyestradiol-3-methylether

Cat. No. B1624623
CAS RN: 5976-67-0
M. Wt: 316.4 g/mol
InChI Key: AVCFXYYRWRZONV-BKRJIHRRSA-N
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Description

2-Methoxyestradiol-3-methylether belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, 2-methoxyestradiol-3-methylether is considered to be a steroid lipid molecule. 2-Methoxyestradiol-3-methylether is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Methoxyestradiol-3-methylether has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 2-methoxyestradiol-3-methylether is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • Inhibition of Mammary Carcinogenesis: Studies have shown that 2-Methoxyestradiol might have protective effects against estrogen-induced cancers in organs like the mammary gland. Its molecular mechanism is not fully understood but may involve a specific intracellular effector or receptor (Zhu & Conney, 1998).
  • Antitumorigenic and Neurotoxic Effects: Research indicates that 2-Methoxyestradiol can cause death in osteosarcoma cells, showing its potential as an anticancer agent. However, it may also play a role as a neurotoxin (Gorska et al., 2014).
  • Drug Delivery System Development: A study focusing on TiO2 nanoparticles coated with polyethylene glycol for delivering 2-Methoxyestradiol suggests its application in improving antitumor drug delivery (León et al., 2017).

Molecular and Cellular Mechanisms

  • Role in Apoptosis and Cell Proliferation: Research shows that 2-Methoxyestradiol can inhibit proliferation and induce apoptosis in cells independently of estrogen receptors, suggesting a unique pathway of action (Lavallee et al., 2002).
  • Transmethylation Reactions in Steroid-Producing Tissues: A study found that organs like the testis, ovary, and adrenal can transmethylate, indicating the importance of extrahepatic sites in the formation of urinary 2-methoxyestrogens (Axelrod & Goldzieher, 1962).
  • Induction of Apoptosis in Pancreatic Cancer Cells: 2-Methoxyestradiol has been shown to induce apoptosis by converging extrinsic and intrinsic cell death pathways in pancreatic cancer cells (Basu et al., 2006).

Other Potential Applications

  • Inhibiting Mesangial Cell Growth: The compound's role in inhibiting growth in glomerular mesangial cells suggests potential applications in treating renal diseases (Zacharia et al., 2002).
  • Multitargeted Anticancer Agents: 2-Methoxyestradiol derivatives have shown potent antiproliferative activity against various cancer cell lines, indicating their potential as multitargeted anticancer agents (Leese et al., 2005).

properties

CAS RN

5976-67-0

Product Name

2-Methoxyestradiol-3-methylether

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2,3-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O3/c1-20-9-8-13-14(16(20)6-7-19(20)21)5-4-12-10-17(22-2)18(23-3)11-15(12)13/h10-11,13-14,16,19,21H,4-9H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1

InChI Key

AVCFXYYRWRZONV-BKRJIHRRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OC

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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